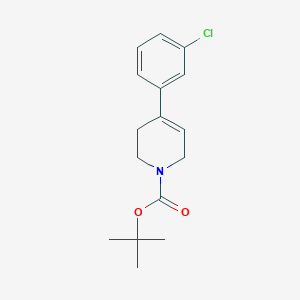![molecular formula C9H8O3S B13886947 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde typically involves the condensation of benzo[d][1,3]dioxole carbaldehyde with methylthiol-containing reagents . The reaction conditions often include the use of solvents such as acetone, ethyl acetate, and ethanol to achieve high yields . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific research needs .
Análisis De Reacciones Químicas
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function . These interactions can affect various cellular processes and pathways, contributing to its biological activity.
Comparación Con Compuestos Similares
4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde can be compared with other similar compounds, such as:
4-(Methylthio)benzo[d][1,3]dioxole-5-carboxylic acid: This compound has a carboxylic acid group instead of an aldehyde group.
Benzo[d][1,3]dioxole-5-carbaldehyde: This compound lacks the methylthio group, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications .
Propiedades
Fórmula molecular |
C9H8O3S |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
4-methylsulfanyl-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C9H8O3S/c1-13-9-6(4-10)2-3-7-8(9)12-5-11-7/h2-4H,5H2,1H3 |
Clave InChI |
OKLTUYUGVOQAMN-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(C=CC2=C1OCO2)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


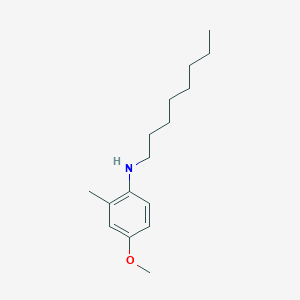
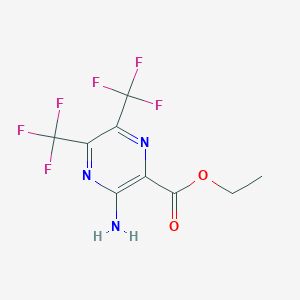
![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)
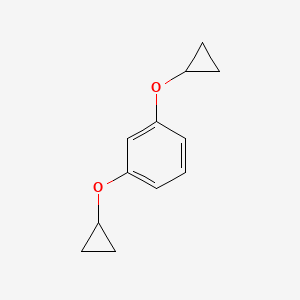

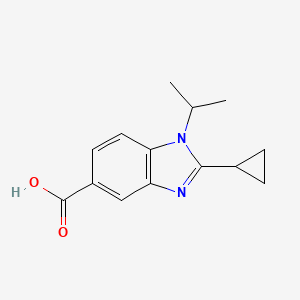
![1-[1-(2-Methylpropyl)piperidin-2-yl]ethanamine](/img/structure/B13886926.png)
![2-[(4-Bromobenzenesulfonyl)methyl]oxirane](/img/structure/B13886935.png)
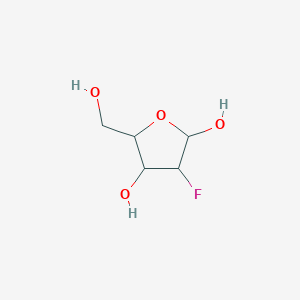
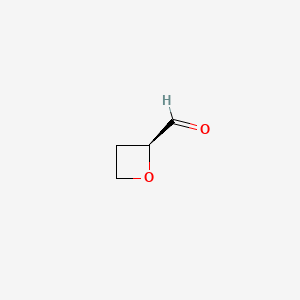
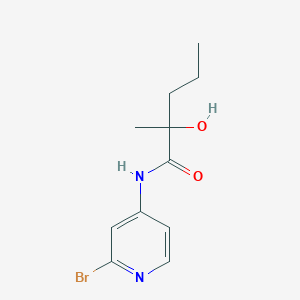

![tert-butyl N-[2-(1,3-dioxoisoindol-2-yl)ethyl]-N-ethylcarbamate](/img/structure/B13886968.png)
